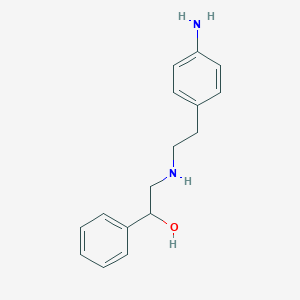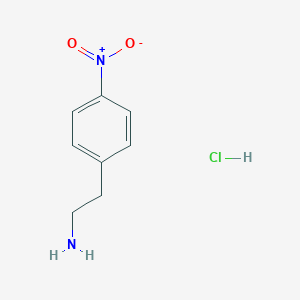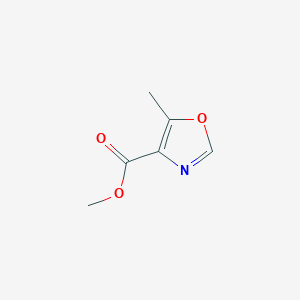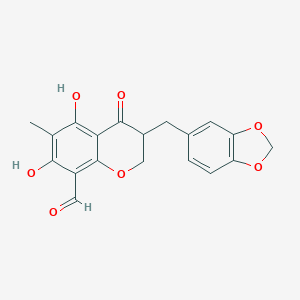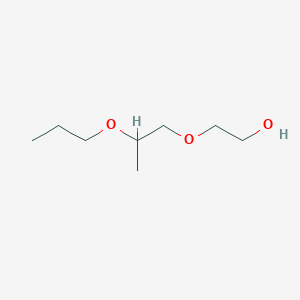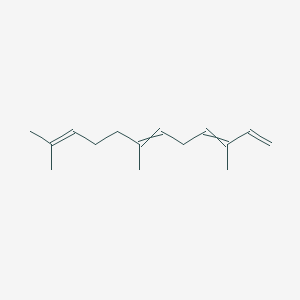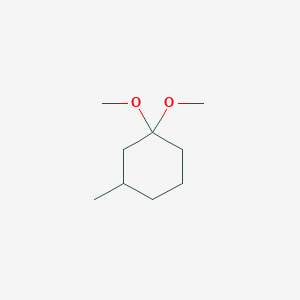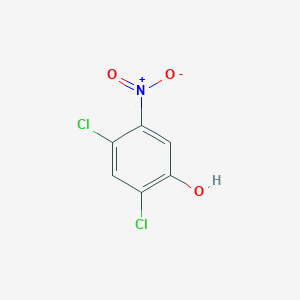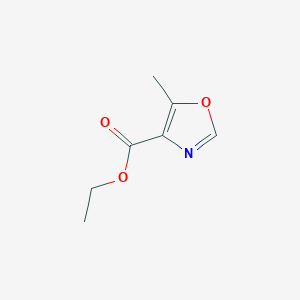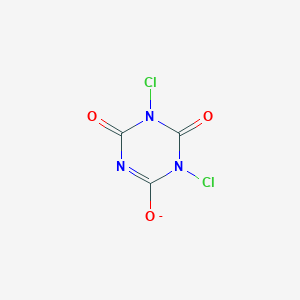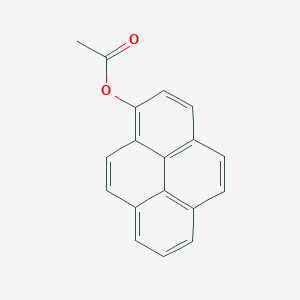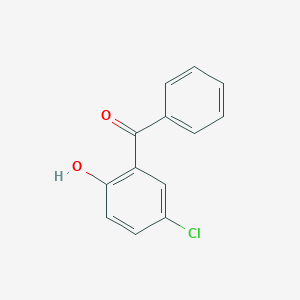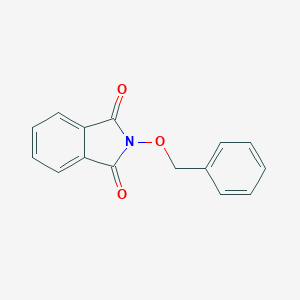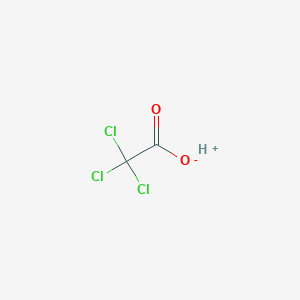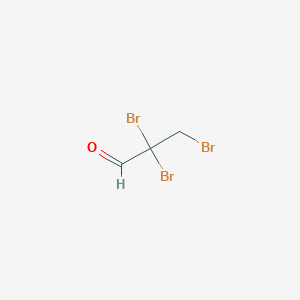
2,2,3-Tribromopropanal
Vue d'ensemble
Description
2,2,3-Tribromopropanal is an organic compound with the molecular formula C₃H₃Br₃O. It is a halogenated aldehyde, characterized by the presence of three bromine atoms attached to a propanal backbone. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis .
Applications De Recherche Scientifique
2,2,3-Tribromopropanal has several applications in scientific research:
Chemistry: It is used as a reagent in the Skraup-type synthesis of 3-bromoquinolin-6-ols and in the preparation of quinolinyloxyacetamides, which are tubulin polymerization inhibitors with fungicidal activity
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various biological studies.
Industry: This compound is used in the synthesis of various industrial chemicals and intermediates
Mécanisme D'action
Mode of Action
2,2,3-Tribromopropanal interacts with its targets, specifically 4-nitro- and 4-methoxyanilines, and converts them into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines, respectively . This transformation is a key step in the synthesis of these bromoquinolines .
Biochemical Pathways
. These bromoquinolines can then participate in various biochemical reactions.
Pharmacokinetics
Its lipophilicity, as indicated by Log Po/w (iLOGP), is 1.29 . These properties suggest that the compound has good bioavailability.
Result of Action
The primary result of this compound’s action is the production of bromoquinolines from anilines These bromoquinolines can then participate in various biochemical reactions
Action Environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,3-Tribromopropanal can be synthesized through the bromination of acrolein. The process involves the addition of bromine to acrolein in the presence of a solvent like dichloromethane. The reaction is typically carried out at temperatures ranging from 25°C to 45°C. The bromine is added dropwise to the acrolein solution over a period of two hours, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the bromination of acrolein remains a common approach. The scalability of this method makes it suitable for industrial applications, where large quantities of the compound can be produced efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3-Tribromopropanal undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups, making it a versatile intermediate in organic synthesis.
Oxidation Reactions: The aldehyde group in this compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the aldehyde group.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the aldehyde group
Major Products Formed
Substitution Reactions: Products include substituted propanal derivatives with various functional groups.
Oxidation Reactions: Products include 2,2,3-tribromopropanoic acid.
Reduction Reactions: Products include 2,2,3-tribromopropanol
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3-Tribromopropionic Acid: Similar in structure but contains a carboxylic acid group instead of an aldehyde group.
2,2,3-Tribromopropanol: Contains a hydroxyl group instead of an aldehyde group.
2,2,3-Tribromoacrolein: Similar in structure but contains a double bond in the propanal backbone
Uniqueness
2,2,3-Tribromopropanal is unique due to its combination of three bromine atoms and an aldehyde group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
2,2,3-tribromopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br3O/c4-1-3(5,6)2-7/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWGXCJZMNOBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)(Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073455 | |
| Record name | Propanal, 2,2,3-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26944-17-2 | |
| Record name | 2,2,3-Tribromopropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26944-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanal, 2,2,3-tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026944172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 2,2,3-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3-tribromopropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,2,3-Tribromopropanal in organic synthesis, and how does it contribute to the formation of 3-bromoquinolin-6-ols?
A1: this compound, despite being relatively underutilized since its initial discovery, plays a crucial role as a reagent in the Skraup-type synthesis of 3-bromoquinolin-6-ols []. This reaction involves the condensation of this compound with substituted anilines, specifically 4-nitroanilines or 4-methoxyanilines, in a one-pot synthesis. This leads to the formation of intermediate 3-bromo-6-nitroquinolines or 3-bromo-6-methoxyquinolines, respectively. These intermediates are then further reacted to produce the final 3-bromoquinolin-6-ols, which can bear additional substituents at the 7th and 8th positions on the quinoline ring []. This method offers a streamlined approach to synthesizing a variety of 3-bromoquinolin-6-ol derivatives, which are valuable building blocks for various chemical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


